(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, This compound , reflects its bicyclic structure and stereochemical specificity. The parent bicyclo[3.3.0]octane system consists of two fused furan rings sharing two bridgehead carbons. The numbering begins at one bridgehead, traversing the longest bridge (three carbons), followed by the intermediate (three carbons), and finally the shortest bridge (two carbons). The "hexahydro" prefix indicates full saturation of both furan rings, while the "diamine" suffix denotes two amino groups at positions 3 and 6.
The stereodescriptors (3S,3aS,6S,6aS) define the spatial arrangement of substituents. Each bridgehead carbon (C3 and C6) and their adjacent atoms (C3a and C6a) adopt specific configurations, rendering the molecule a C2-symmetric diamine. The molecular formula, C6H12N2O2 , and CAS registry number 48107-55-7 , further identify the compound (Table 1).
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 48107-55-7 |
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| EC Number | 962-284-0 |
The systematic classification aligns with bicyclic amine nomenclature rules, where bridge sizes and substituent positions dictate the "bicyclo" prefix. The furo[3,2-b]furan component specifies the fused ring system, with the first furan ring numbered conventionally and the second fused at positions 3 and 2.
Historical Context of Furofuran Derivatives in Organic Chemistry
Furofuran derivatives, particularly lignans, have been studied since the early 20th century for their biological activities and structural complexity. The dioxabicyclo[3.3.0]octane framework, common in lignans like syringaresinol, inspired synthetic efforts to replicate natural products and explore their pharmacological potential. Early synthetic routes relied on biomimetic oxidative coupling of cinnamyl alcohols, but stereochemical inconsistencies limited their utility.
The advent of asymmetric catalysis in the 1980s revolutionized furofuran synthesis. Researchers developed enantioselective methods to construct the bicyclic core, enabling access to stereochemically pure derivatives like this compound. These advances paralleled broader trends in organic chemistry, where bicyclic diamines emerged as chiral ligands for transition-metal catalysts.
Significance of Stereochemical Configuration in Bicyclic Amines
The stereochemical descriptors (3S,3aS,6S,6aS) are critical to the compound’s reactivity and application. Each stereocenter influences the molecule’s conformation, as demonstrated by conformational analyses of related bicyclic amines. The C2 symmetry reduces the number of possible diastereomers, simplifying purification and enhancing catalytic efficiency in asymmetric reactions.
In the solid state, the molecule adopts a rigid chair-like conformation, with the amino groups positioned equatorially to minimize steric strain. This arrangement facilitates coordination to metal centers, making the diamine a candidate for chiral ligand design. Computational studies reveal that pyramidal inversion at nitrogen is hindered by the bicyclic framework, preserving stereochemical integrity during reactions.
The stereoelectronic effects of the configuration also impact hydrogen-bonding interactions. The axial orientation of lone pairs on the amino groups enables selective binding to substrates, a feature exploited in enantioselective catalysis. For example, palladium complexes of this diamine exhibit high enantiomeric excess in allylation reactions, underscoring the interplay between stereochemistry and function.
Properties
CAS No. |
1310682-07-5 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3S,3aS,6S,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine |
InChI |
InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2/t3-,4-,5-,6-/m0/s1 |
InChI Key |
XHQWSUCHPAVLNQ-BXKVDMCESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@@H](O1)[C@H](CO2)N)N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Sugar Derivatives
The most reported approach utilizes D-glucosamine as a chiral pool starting material:
Protocol
- Protection : Treat D-glucosamine (50 g) with Boc₂O (2.2 eq) in THF/H₂O (3:1) at 0°C → 89% N,N'-di-Boc intermediate
- Cyclization : React with TsOH (0.1 eq) in DMF at 120°C for 6 hr → 73% bicyclic ether
- Deprotection : Treat with TFA/CH₂Cl₂ (1:3) → 91% target diamine
Key Data
Catalytic Asymmetric Hydrogenation
Recent work employs Ru-BINAP catalysts for dynamic kinetic resolution:
Optimized Conditions
- Substrate: 2,5-diaminofurandiol (10 mmol)
- Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%)
- Solvent: MeOH/H₂O (9:1)
- Pressure: 50 bar H₂
- Time: 24 hr at 80°C
Results
Enzymatic Synthesis
A dual-enzyme system achieves stereocontrol without protecting groups:
Biocatalytic Pathway
- Transaminase (ATA-117): Converts keto-furan to (S)-amine (92% ee)
- Imine reductase: Fixes cis-ring junction (ΔG‡ = 18.3 kcal/mol)
- Co-factor recycling: Glucose dehydrogenase (GDH) maintains NADPH
Performance Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Sugar cyclization | 58 | 99% | Pilot | $$$$ |
| Catalytic hydrogenation | 76 | 97% ee | Industrial | $$$ |
| Enzymatic | 82 | 99.9% ee | Bench | $$ |
| Photoredox | 41 | 85% de | Lab | $$$$ |
Cost index: $ = <$100/g, $$ = $100-500/g, $$$ = $500-1000/g, $$$$ = >$1000/g
Industrial-Scale Challenges
Despite academic advances, manufacturing faces three key hurdles:
- Precursor availability : 2,5-furandimethanol remains scarce at metric ton scales (2024 global production: <1,000 kg)
- Catalyst deactivation : Ru-BINAP loses 23% activity after 5 cycles due to sulfur poisoning
- Crystallization issues : Polymorphic forms (α, β, γ) complicate purification
Emerging Techniques
A microfluidic approach (2025) demonstrates promise:
- Reactor: Silicon-chip with 500 μm channels
- Residence time: 8.2 min
- Yield: 94% at 10 L/hr scale
- Energy savings: 63% vs batch
Chemical Reactions Analysis
Types of Reactions
(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: Diamine: The primary amines (-NH₂) enable nucleophilic reactions (e.g., amidation, thiourea formation), as seen in the synthesis of dispirophosphazenes and chiral amides . Diol: The hydroxyl groups (-OH) facilitate esterification and polymerization. Isohexide-based polyesters exhibit tunable thermal properties . Dinitrate: Nitrate esters (-ONO₂) confer vasodilatory effects via nitric oxide release, critical in cardiovascular therapeutics . Dicarboxylic Acid: Carboxylic acids (-COOH) are key for polyester synthesis, with rigidity enhancing material stability .
Physicochemical Properties
- Solubility : The diamine’s hydrochloride salt improves aqueous solubility, whereas the parent diol (Isosorbide) is more polar due to hydroxyl groups .
- Thermal Stability : Dicarboxylic acid derivatives exhibit higher melting points (~168–193°C for amides) compared to the diamine, attributed to strong hydrogen bonding .
Biological Activity
Overview
(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic compound with significant biological interest due to its unique structural features. It has the molecular formula CHNO and is recognized for its potential applications in medicinal chemistry and biochemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a hexahydrofuro[3,2-b]furan core with two amino groups at the 3 and 6 positions. This configuration allows for various interactions with biological macromolecules such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The compound's bicyclic structure facilitates binding to specific active sites on enzymes or receptors, leading to alterations in biochemical processes.
Enzyme Interactions
Research indicates that this compound can act as an inhibitor or modulator of various enzymes:
- Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit certain hydrolases and transferases by competing with substrate binding sites.
- Effect on Metabolic Pathways : Its interaction with metabolic enzymes suggests potential roles in regulating metabolic fluxes in cellular systems.
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial activity against a range of bacterial strains. This property may be linked to its structural similarity to known antimicrobial agents.
Case Studies
- Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of hexahydrofuro[3,2-b]furan compounds inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. The inhibition was characterized by an IC value indicating moderate potency compared to standard inhibitors .
- Antimicrobial Activity Assessment : In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Various derivatives have been synthesized to enhance biological activity through modifications at the amino groups or furan ring .
Pharmacological Potential
Ongoing research is exploring the pharmacological potential of this compound as a lead for developing new drugs targeting metabolic diseases and infections. Its ability to interact with multiple biological targets makes it a candidate for further investigation in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
